

In-Depth Technical Guide: Synthesis and Isotopic Purity of Terbutryn-d5

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Compound of Interest		
Compound Name:	Terbutryn-d5	
Cat. No.:	B1409488	Get Quote

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This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **Terbutryn-d5**. The document details the synthetic pathway, experimental protocols, and analytical methodologies for determining the isotopic enrichment of this deuterated herbicide. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.

Introduction

Terbutryn is a selective herbicide from the triazine class used to control broadleaf and grassy weeds in a variety of crops. **Terbutryn-d5**, a deuterated analog of Terbutryn, is an essential internal standard for quantitative analysis of the parent compound in environmental and biological samples using mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The incorporation of five deuterium atoms on the ethyl group creates a distinct mass shift, allowing for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. The synthesis of high-purity **Terbutryn-d5** and the rigorous assessment of its isotopic enrichment are critical for its reliable use as an internal standard.

Synthesis of Terbutryn-d5





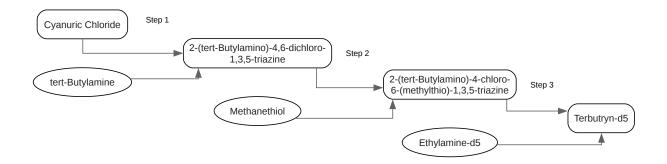


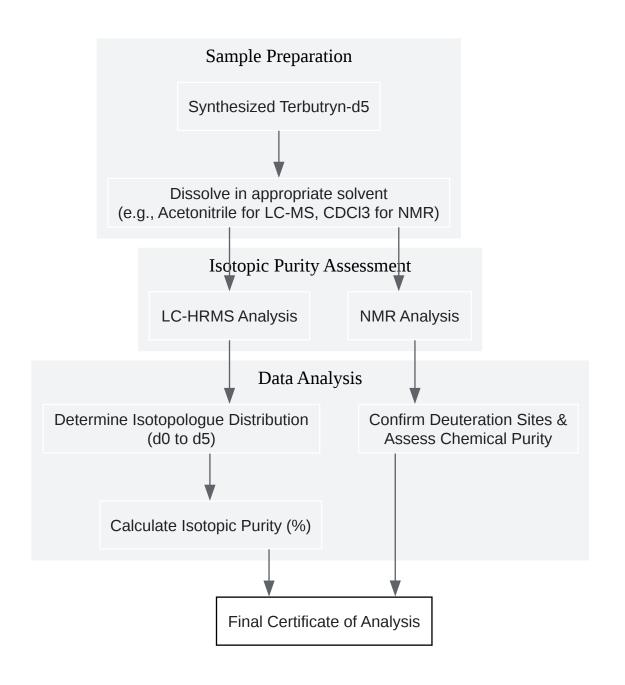
The synthesis of **Terbutryn-d5** is a multi-step process that begins with the commercially available starting material, cyanuric chloride, and culminates in the introduction of the deuterated ethyl group. The overall synthetic scheme is a sequential nucleophilic substitution on the triazine ring.

Synthesis Pathway

The synthesis of **Terbutryn-d5** involves a three-step process starting from cyanuric chloride. First, cyanuric chloride is reacted with tert-butylamine. The resulting intermediate is then reacted with methanethiol to introduce the methylthio group. Finally, the deuterated ethylamino group is introduced by reacting the chlorinated triazine precursor with ethylamine-d5.









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